![molecular formula C15H19BrN2O B13409763 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is a chemical compound with the molecular formula C15H19BrN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with an ethyl group and an ethoxyaniline moiety, making it a versatile molecule for different chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide typically involves the following steps:
Reaction of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluoronitrobenzene: This reaction yields 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene.
Reduction of the nitro group: The nitro group in 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene is reduced to form the corresponding amino compound, 4-[2-(5-ethyl-2-pyridyl)ethoxy]aminobenzene.
Diazotization and treatment with aqueous HBr: The amino compound is diazotized and treated with aqueous hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]aniline: A closely related compound with similar structural features.
5-[4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzyl]-1,3-thiazolidine-2,4-dione: Another compound with a similar pyridine ring and ethoxy group
Uniqueness
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H19BrN2O |
|---|---|
Molekulargewicht |
323.23 g/mol |
IUPAC-Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline;hydrobromide |
InChI |
InChI=1S/C15H18N2O.BrH/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15;/h3-8,11H,2,9-10,16H2,1H3;1H |
InChI-Schlüssel |
VDCUSXLXJHVOLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


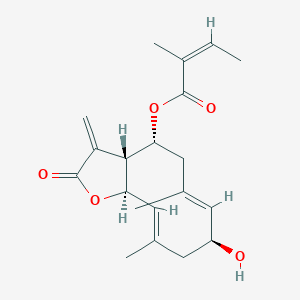
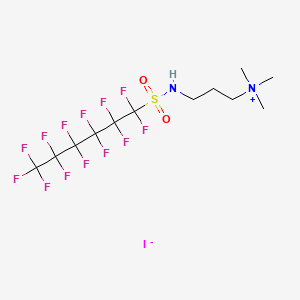
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)
![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
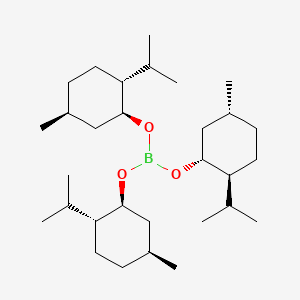
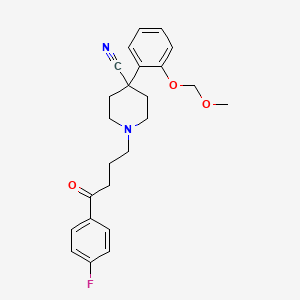

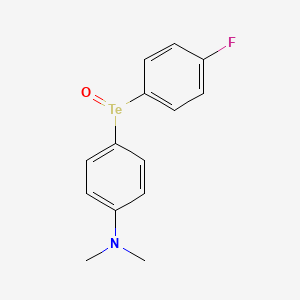
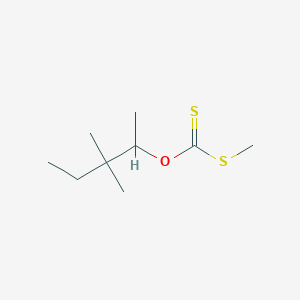
![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)


